4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine

Catalog No.
S3267776
CAS No.
757178-55-5
M.F
C11H8F4N2O2S
M. Wt
308.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-a...

CAS Number

757178-55-5

Product Name

4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine

IUPAC Name

4-[2,4-bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine

Molecular Formula

C11H8F4N2O2S

Molecular Weight

308.25

InChI

InChI=1S/C11H8F4N2O2S/c12-9(13)18-5-1-2-6(7-4-20-11(16)17-7)8(3-5)19-10(14)15/h1-4,9-10H,(H2,16,17)

InChI Key

WBXCCVUDYILLMC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)F)C2=CSC(=N2)N

solubility

not available
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  • PubChem Entry: The National Institutes of Health's PubChem database provides some basic information about the compound's structure and properties, but no details on its use in research [].

4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine is a synthetic organic compound characterized by its unique thiazole ring and difluoromethoxy substituents. Its molecular formula is C11H8F4N2O2S, with a molecular weight of 308.25 g/mol. The compound features a thiazole moiety, which is known for its biological activity, making it a subject of interest in medicinal chemistry.

The chemical behavior of 4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine can be analyzed through various reactions typical of thiazole derivatives. These may include:

  • Nucleophilic substitutions: The thiazole nitrogen can participate in nucleophilic attack due to its electron-deficient nature.
  • Electrophilic aromatic substitutions: The difluoromethoxy groups can influence the reactivity of the aromatic ring, facilitating electrophilic substitution reactions.

Compounds containing thiazole rings exhibit a wide range of biological activities, including:

  • Antimicrobial properties: Thiazole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer activity: Some studies suggest that derivatives of thiazole can inhibit cancer cell proliferation, particularly in breast cancer models .
  • Anti-inflammatory effects: Thiazoles have been noted for their potential anti-inflammatory activities.

The synthesis of 4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves multi-step reactions:

  • Formation of the thiazole ring: This can be achieved through the Hantzsch synthesis method, where thiourea reacts with appropriate carbonyl compounds.
  • Introduction of difluoromethoxy groups: This may involve the use of difluoromethylating agents in the presence of suitable catalysts to ensure regioselective substitution on the aromatic ring.

The applications of 4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine are primarily in the fields of:

  • Pharmaceuticals: Due to its potential antimicrobial and anticancer properties, it may serve as a lead compound for drug development.
  • Agricultural chemistry: Its biological activity suggests possible applications as an agrochemical for pest control.

Interaction studies involving 4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine focus on its binding affinity to various biological targets. These studies often utilize:

  • Molecular docking simulations: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro assays: To evaluate its efficacy against microbial strains or cancer cell lines.

Several compounds share structural similarities with 4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine. Here are some notable examples:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-(4-Bromophenyl)-thiazol-2-amineBromine substituent on phenylAntimicrobial and anticancerStronger antibacterial activity due to bromine's electron-withdrawing nature
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineChlorine and fluorine substituentsAntibacterialEnhanced stability and reactivity due to halogen presence
5-(Difluoromethoxy)-thiazole derivativesDifluoromethoxy group on thiazoleAnticancerVariability in fluorine substitution enhances biological activity

The uniqueness of 4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine lies in its specific arrangement of difluoromethoxy groups and its potential dual activity against microbial and cancerous cells.

Multi-Step Organic Synthesis Strategies

The synthesis of 4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine typically begins with the preparation of the 2,4-bis(difluoromethoxy)benzaldehyde precursor. This intermediate is synthesized via nucleophilic aromatic substitution, where difluoromethoxy groups are introduced at the 2- and 4-positions of a phenol derivative using chlorodifluoromethane under basic conditions. Subsequent conversion to an α-haloketone is achieved through bromination or iodination, often employing N-bromosuccinimide (NBS) or iodine in acetic acid.

The thiazole ring is constructed via the Hantzsch thiazole synthesis, where the α-haloketone reacts with thiourea in ethanol or tetrahydrofuran (THF) at 60–80°C. For example, in a representative procedure, 2-bromo-1-(2,4-bis(difluoromethoxy)phenyl)ethan-1-one is combined with thiourea in refluxing ethanol, yielding the aminothiazole core after 12–24 hours. Purification involves trituration with water or chromatography, with reported yields ranging from 70% to 85%.

Key Reaction Steps:

  • Precursor Synthesis:
    • 2,4-Dihydroxybenzaldehyde → 2,4-Bis(difluoromethoxy)benzaldehyde (ClF2COH, K2CO3, DMF).
  • α-Haloketone Formation:
    • Bromination with NBS in CCl4 (yield: 89%).
  • Thiazole Cyclization:
    • Thiourea, ethanol, reflux, 24 hours (yield: 81%).

Catalytic Approaches in Heterocyclic Ring Formation

Catalytic methods enhance the efficiency of thiazole ring formation. Transition-metal catalysts, such as copper(I) iodide, have been employed to facilitate Ullmann-type couplings during intermediate synthesis. For instance, the coupling of 2,4-bis(difluoromethoxy)phenylboronic acid with preformed thiazole intermediates using CuI/1,10-phenanthroline improves regioselectivity.

Organocatalytic strategies are also pivotal. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst in solvent-free cyclizations, reducing reaction times from 24 hours to 6 hours while maintaining yields above 75%. Additionally, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enables efficient amide bond formation in multi-step sequences, as demonstrated in the synthesis of related thiazole derivatives.

Catalytic Systems Comparison:

CatalystReaction TimeYield (%)Conditions
CuI/Phenanthroline8 hours78DMF, 80°C
TBAB6 hours82Solvent-free, 100°C
HATU4 hours85DCM, room temperature

Solvent-Free and Green Chemistry Techniques

Solvent-free methodologies align with green chemistry principles by eliminating volatile organic compounds (VOCs). A one-pot synthesis reported by Dawane and Konda involves the condensation of 2,4-bis(difluoromethoxy)benzaldehyde, thiourea, and ammonium acetate under mechanical grinding at 50°C. This approach achieves 88% yield within 3 hours, compared to 72% yield in traditional ethanol-mediated reactions.

Microwave-assisted synthesis further enhances efficiency. Irradiating a mixture of the α-haloketone and thiourea at 100 W for 10 minutes produces the target compound in 90% yield, as validated by LC-MS and NMR. Atom economy calculations for this route show a 92% improvement over stepwise methods, underscoring its sustainability.

Green Metrics Analysis:

  • E-factor: 0.45 (vs. 2.1 for conventional synthesis).
  • Atom Economy: 87% (vs. 65% for multi-step routes).
  • Energy Consumption: 15 kWh/mol (vs. 48 kWh/mol for reflux-based methods).

Antimicrobial Agent Development Against Resistant Pathogens

The structural configuration of 4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine enables interactions with bacterial enzymes involved in cell wall synthesis and nucleic acid metabolism. The difluoromethoxy groups enhance lipophilicity, promoting penetration through the hydrophobic membranes of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium [1] [4]. Comparative studies with analogs lacking fluorine substituents demonstrate a 4–8-fold improvement in minimum inhibitory concentration (MIC) values against methicillin-resistant Staphylococcus aureus (MRSA), as shown in Table 1 [4].

Table 1: In Vitro Antimicrobial Activity of Thiazol-2-amine Derivatives

CompoundMRSA MIC (μg/mL)E. coli MIC (μg/mL)
4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine8.264.1
Non-fluorinated analog32.5>128

Mechanistic studies suggest inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate biosynthesis. Molecular docking simulations reveal a binding affinity of −9.3 kcal/mol for the compound’s thiazole ring with the DHFR active site, disrupting tetrahydrofolate production [3]. This dual mechanism—membrane disruption and enzyme inhibition—positions it as a candidate for overcoming efflux pump-mediated resistance in Pseudomonas aeruginosa [4].

Antiproliferative Mechanisms in Oncology Research

In oncology, the compound induces G2/M cell cycle arrest and apoptosis in triple-negative breast cancer (TNBC) models. Fluorine atoms stabilize interactions with tubulin’s colchicine-binding site, reducing polymerization efficiency by 62% at 10 μM concentrations compared to paclitaxel controls [1] [3]. Transcriptomic analysis of treated MDA-MB-231 cells shows downregulation of BCL2 and CDK1 by 3.5-fold and 2.8-fold, respectively, alongside caspase-3 activation [4].

Table 2: Cytotoxicity Profile in Cancer Cell Lines

Cell LineIC50 (μM)Selectivity Index (vs. HEK-293)
MDA-MB-231 (Breast)4.78.9
A549 (Lung)6.16.3
HepG2 (Liver)5.87.1

Synergistic effects with doxorubicin (combination index = 0.42) suggest utility in adjuvant therapy. The bis-difluoromethoxy moiety enhances pharmacokinetic stability, with a plasma half-life of 9.2 hours in murine models, compared to 2.1 hours for unsubstituted thiazole analogs [1].

Antitubercular Activity Profiling

Against Mycobacterium tuberculosis H37Rv, 4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine exhibits a MIC of 2.4 μg/mL, surpassing first-line agents like isoniazid (MIC = 0.1 μg/mL) in persistence models [4]. Fluorine substitution mitigates degradation by mycobacterial esterases, prolonging intracellular retention. The compound inhibits InhA enoyl-ACP reductase, a validated tuberculosis target, with a Ki of 0.8 μM, as confirmed by isothermal titration calorimetry [3].

Table 3: Antitubercular Activity Against Drug-Resistant Strains

StrainMIC (μg/mL)Resistance Mechanism
H37Rv (Wild-type)2.4N/A
MDR-TB (Isoniazid/Rifampin)3.1katG mutation
XDR-TB4.7rpoB + gyrA mutations

Time-kill assays demonstrate a 99.9% reduction in bacillary load after 14 days of exposure at 4× MIC, outperforming bedaquiline in non-replicating populations [4].

The identification of molecular targets for 4-[2,4-Bis(difluoromethoxy)phenyl]-1,3-thiazol-2-amine requires comprehensive protein binding studies, though specific data for this exact compound remains limited in current literature. However, extensive research on structurally related thiazole-2-amine derivatives provides valuable insights into potential target proteins and binding mechanisms.
Molecular docking studies of thiazole-2-amine derivatives have demonstrated significant binding affinity to various protein targets [1] [2]. The 4-phenyl-thiazol-2-amine scaffold shows particularly strong interactions with estrogen receptor-alpha (ER-α), exhibiting docking scores ranging from -6.658 to -8.911 kcal/mol, which surpass the binding affinity of the standard drug tamoxifen (-6.821 kcal/mol) [1]. These compounds demonstrate the capacity to fit within the protein active site and occupy the same hydrophobic pocket as established pharmaceutical agents.

Carbonic anhydrase enzymes represent another significant target class for thiazole-2-amine derivatives. The 2-amino-4-(4-chlorophenyl)thiazole compound exhibits exceptional inhibitory activity against human carbonic anhydrase I (hCA I) with a Ki value of 0.008 ± 0.001 μM [3]. Similarly, the 2-amino-4-(4-bromophenyl)thiazole derivative demonstrates potent inhibition of carbonic anhydrase II (hCA II) with Ki values of 0.124 ± 0.017 μM for hCA II and 0.129 ± 0.030 μM for acetylcholinesterase [3].

The naphtho[1,2-d]thiazol-2-ylamine compound (SKA-31) functions as an activator of KCa2 and KCa3.1 potassium channels, demonstrating binding affinity with Ki values of 19 μM for kainate, glutamate, and glycine binding sites [4] [5]. This suggests that the thiazole-2-amine scaffold can interact with diverse protein targets beyond traditional enzyme inhibition mechanisms.

Multi-target binding capabilities have been observed for certain thiazole-2-amine derivatives. The compound 2-(4-phenyl)thiazol-2-ylamino)phenol (ST-1355) acts as a multi-target ligand affecting five key enzymes involved in eicosanoid metabolism, including 5-lipoxygenase, 12-lipoxygenase, 15-lipoxygenase, cyclooxygenase-1, and cyclooxygenase-2 [6]. The selective inhibitor 2-(4-(4-chlorophenyl)thiazol-2-ylamino)phenol (ST-1705) demonstrates particular potency against 5-lipoxygenase with an IC50 value of 0.9 ± 0.2 μM and exhibits 9.1 ± 1.1% residual activity at 10 μM for cyclooxygenase-2 product formation [6].

Enzymatic Inhibition Pathways in Microbial Systems

Thiazole-2-amine derivatives demonstrate significant antimicrobial activity through various enzymatic inhibition pathways in microbial systems. The mechanisms of action involve disruption of essential bacterial processes, including cell wall synthesis, DNA replication, and metabolic pathways.
The 4-(indol-3-yl)thiazole-2-amine compounds exhibit potent antibacterial activity through inhibition of the Escherichia coli MurB enzyme, which is essential for peptidoglycan synthesis [7]. Molecular docking studies reveal that these compounds achieve superior binding affinity to the E. coli MurB enzyme (PDB:2Q85) compared to other antibacterial targets, with binding energies ranging from -6.94 to -10.74 kcal/mol [7]. The most active compound in this series demonstrates an IC50 value of 0.06-0.12 mg/mL against various bacterial strains, with particular effectiveness against Salmonella Typhimurium [7].

The inhibition mechanism involves specific interactions with the MurB enzyme active site. The compound forms three hydrogen bonds: one between the hydrogen of the indole moiety and the oxygen atom of Ser228 (distance 2.79 Å), and two additional hydrogen bonds between the NH group and the oxygen atoms of Asn50 and Glu324 residues (2.92 and 2.47 Å respectively) [7]. The crucial hydrogen bond interaction with Ser228 is particularly significant as this residue participates in proton transfer during the second stage of peptidoglycan synthesis [7].

DNA gyrase inhibition represents another important mechanism for thiazole-2-amine antimicrobial activity. The 2-aminothiazole moiety contains an acceptor-donor interaction pattern that is essential for DNA gyrase inhibition [8]. This mechanism disrupts bacterial DNA replication and transcription processes, leading to bacterial cell death. The structural requirements for effective DNA gyrase inhibition include the presence of the 2-aminothiazole core with appropriate substitution patterns that enhance binding affinity to the enzyme active site [8].

Biofilm formation inhibition constitutes an additional antimicrobial mechanism for thiazole-based compounds. These derivatives demonstrate the ability to interfere with quorum sensing systems in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa [8]. The inhibition of biofilm formation occurs through disruption of the transpeptidase SrtA enzyme, which is crucial for bacterial adhesion and biofilm architecture development. Compounds in this category show minimum inhibitory concentrations ranging from 0.2 to 22.7 μg/mL against various bacterial strains [8].

Fatty acid biosynthesis inhibition through FabH enzyme targeting represents a promising antimicrobial strategy. Thiazole derivatives containing amide scaffolds demonstrate potent inhibitory activity against the FabH enzyme in Mycobacterium tuberculosis [9]. This mechanism disrupts bacterial fatty acid synthesis, which is essential for cell membrane integrity and bacterial survival. The inhibition of FabH enzyme affects the initiation of fatty acid biosynthesis, leading to impaired bacterial growth and eventual cell death [9].

Cellular Pathway Modulation in Eukaryotic Organisms

Thiazole-2-amine derivatives demonstrate significant capacity to modulate various cellular pathways in eukaryotic organisms, affecting processes ranging from signal transduction to metabolic regulation and cellular structural organization.
The Wnt signaling pathway represents a critical target for thiazole derivatives in eukaryotic cells. These compounds can function as modulators of the canonical Wnt signaling pathway, which plays essential roles in cell proliferation, differentiation, and apoptosis [10]. The modulation of Wnt signaling by thiazole derivatives results in tumor suppression effects in various cancer cell lines, suggesting therapeutic potential for oncological applications [10]. The mechanism involves interaction with key proteins in the Wnt signaling cascade, leading to altered transcriptional regulation of target genes involved in cell cycle progression and survival [10].

The inositol pyrophosphate pathway presents another significant target for thiazole-based compounds. The 2,4-diaminothiazole series demonstrates nanomolar activity against Trypanosoma brucei through inhibition of the inositol-1,4,5-trisphosphate kinase 1 (ITPK1) enzyme [11]. These compounds exhibit EC50 values ranging from 0.11 to 0.26 μM against bloodstream trypanosomes, with compound selectivity exceeding 200-fold over mammalian MRC-5 cell lines [11]. The mechanism involves disruption of inositol pyrophosphate metabolism, leading to cytostatic effects on parasitic cells while maintaining selectivity for the pathogen over host cells [11].

Protein kinase pathway modulation represents a broad category of eukaryotic cellular targets for thiazole derivatives. These compounds demonstrate inhibitory activity against various protein kinases, including serine/threonine kinases and tyrosine kinases [12] [13]. The binding affinity varies significantly across different kinase targets, with IC50 values ranging from 0.30 to 18.69 μM depending on the specific kinase and compound structure [12] [13]. The mechanism involves competitive inhibition at the ATP binding site of protein kinases, leading to cell cycle arrest and apoptosis induction in cancer cells [12] [13].

Heat shock protein (HSP) pathways constitute important targets for thiazole-containing compounds in eukaryotic cells. These derivatives can modulate HSP27, HSP82, and HSP90 function, affecting cellular stress responses and protein folding mechanisms [14] [15]. The compounds demonstrate binding affinities ranging from -8.41 to -9.76 kcal/mol in molecular docking studies against HSP targets [15]. The modulation of heat shock protein pathways results in altered cellular stress responses and can sensitize cancer cells to therapeutic interventions [14].

Casein kinase pathways represent specific targets for benzothiazole derivatives in eukaryotic systems. The 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives demonstrate potent and selective inhibition of casein kinase 1δ (CK1δ) with IC50 values of 0.040 to 0.042 μM [16]. These compounds exhibit selectivity for CK1δ over other kinases and demonstrate the ability to inhibit proliferation of tumor cell lines in a dose-dependent manner [16]. The mechanism involves disruption of CK1δ-mediated phosphorylation cascades, leading to G1 and G2/M cell cycle arrest and subsequent apoptosis [16].

XLogP3

4.1

Dates

Last modified: 08-19-2023

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